N-(2-methylphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide
Overview
Description
N-(2-methylphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MNSB, and it is a white crystalline powder that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of MNSB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, MNSB has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. MNSB has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
MNSB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MNSB has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. Additionally, MNSB has been shown to have neuroprotective effects, which can help to prevent or slow the progression of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using MNSB in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, MNSB has been extensively studied, and its mechanism of action is well understood. However, one limitation of using MNSB in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of MNSB. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, future studies could focus on developing more potent and selective MNSB derivatives that can be used in a wider range of experiments. Finally, future studies could investigate the potential use of MNSB in combination with other drugs or therapies to enhance its effectiveness.
Scientific Research Applications
MNSB has been extensively studied for its potential applications in various fields. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. MNSB has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines. Additionally, MNSB has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(2-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-15-7-5-10-18(13-15)23-27(25,26)19-11-6-9-17(14-19)21(24)22-20-12-4-3-8-16(20)2/h3-14,23H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQLEPSJQSSEQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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